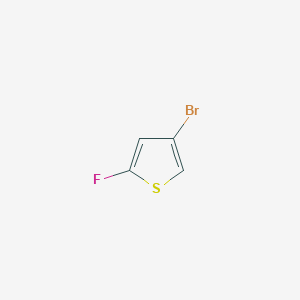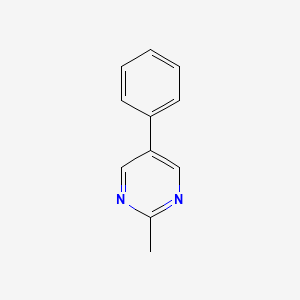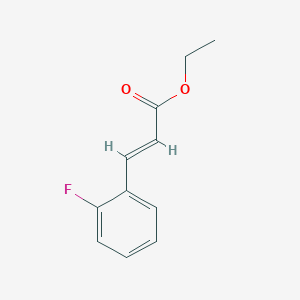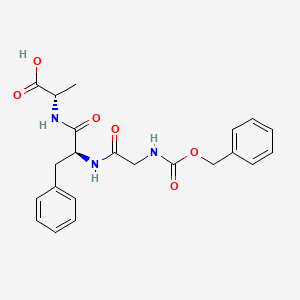
1-(2-Nitrophenyl)-3-(propan-2-yl)urea
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Nitrophenyl)-3-(propan-2-yl)urea” is not available in the search results .Chemical Reactions Analysis
Specific information on the chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Applications De Recherche Scientifique
Hydrogel Formation and Morphology Tuning
Research by Lloyd and Steed (2011) explores the formation of hydrogels by a similar compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, in various acidic environments. The study highlights the gelation process's sensitivity to the anion identity, enabling the tuning of the gels' physical properties, such as elasticity and morphology, through the choice of acid used for protonation. This anion-dependent gelation process offers a way to adjust the gel properties for specific applications (Lloyd & Steed, 2011).
Anion Interaction and Urea Deprotonation
Boiocchi et al. (2004) detail the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, leading to the formation of complexes through hydrogen bonding. Notably, the fluoride ion induces deprotonation of the urea, altering its charge state and possibly its reactivity and solubility. This behavior underscores the potential for designing selective anion sensors or catalysts based on urea derivatives (Boiocchi et al., 2004).
Solvolysis Catalysis
The work by Belzile, Neverov, and Brown (2014) investigates the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas, providing insights into metal-ion-assisted catalytic processes. Their findings suggest potential applications in synthetic organic chemistry, especially for reactions requiring specific cleavage points or catalytic conditions (Belzile, Neverov, & Brown, 2014).
Energetic Materials Development
Axthammer, Klapötke, and Krumm (2016) describe the synthesis and properties of high energetic materials containing the 1,1,1-trinitropropan-2-yl moiety, including urea derivatives. Their research contributes to the development of new oxidizers for propellants and explosives, highlighting the versatility of nitrophenyl-urea compounds in high-energy material science (Axthammer, Klapötke, & Krumm, 2016).
Antimicrobial Activity
Madesclaire et al. (2012) synthesized urea derivatives from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, showing significant antimicrobial activity against specific bacterial strains. This study opens pathways for the development of new antimicrobial agents based on urea derivatives (Madesclaire et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-nitrophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(2)11-10(14)12-8-5-3-4-6-9(8)13(15)16/h3-7H,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONQUZHJQIGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone](/img/structure/B3261701.png)
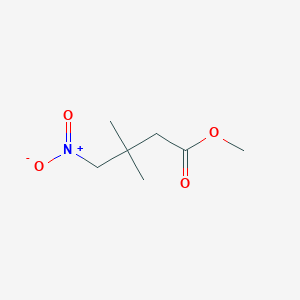
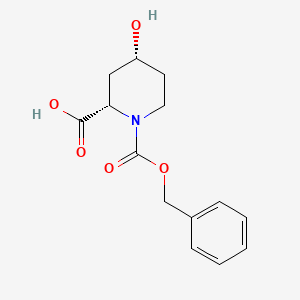

![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)

![2,5-dimethyl-7H-cyclopenta[1,2-b:4,3-b']dithiophene](/img/structure/B3261734.png)
